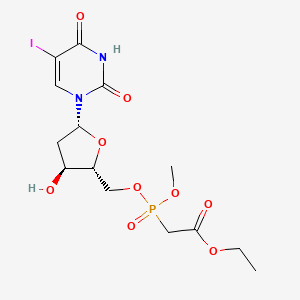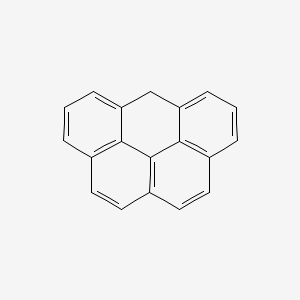
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate is a chemical compound known for its versatile applications in various fields. It is a derivative of pentaerythritol, a compound with four hydroxyl groups, which makes it a valuable substrate for synthesizing polyfunctionalized compounds. This compound is often used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate typically involves the esterification of pentaerythritol with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate undergoes various chemical reactions, including:
Esterification: The compound can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other esters in the presence of a catalyst.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid, and anhydrous ferrous sulfate.
Solvents: Benzene, toluene, and diisopropyl ether.
Conditions: Reflux conditions are commonly used to facilitate the reactions.
Major Products Formed
Esters: Formed through esterification and transesterification reactions.
Alcohols: Formed through reduction reactions.
Carbonyl Compounds: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing polyfunctionalized compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in creating biodegradable medical implants and controlled-release drug formulations.
Industry: Utilized in the production of resins, coatings, and adhesives due to its excellent chemical stability and mechanical properties.
Wirkmechanismus
The mechanism of action of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate involves its ability to form stable ester bonds with various substrates. The hydroxyl groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of esters and other derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing for precise control over the product formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol: A precursor to 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate, known for its four hydroxyl groups.
Dipentaerythritol: Similar to pentaerythritol but with additional hydroxyl groups, offering higher functionality.
1,1,1-Tris(hydroxymethyl)ethane: Another polyol with three hydroxyl groups, used in similar applications.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to form stable esters with long-chain fatty acids makes it particularly valuable in the production of high-performance polymers and resins. Additionally, its biocompatibility and biodegradability make it an attractive candidate for medical and biological applications.
Eigenschaften
CAS-Nummer |
61361-83-9 |
|---|---|
Molekularformel |
C25H48O6 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
[2-(decanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] decanoate |
InChI |
InChI=1S/C25H48O6/c1-3-5-7-9-11-13-15-17-23(28)30-21-25(19-26,20-27)22-31-24(29)18-16-14-12-10-8-6-4-2/h26-27H,3-22H2,1-2H3 |
InChI-Schlüssel |
IFHCVUJSBCYBGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




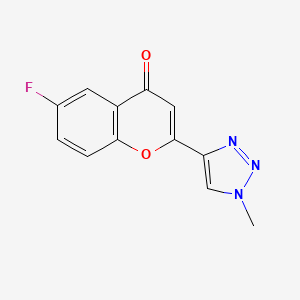
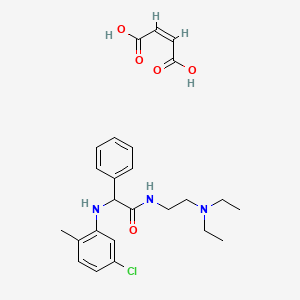
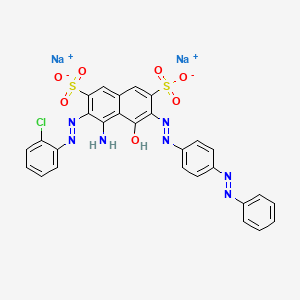

![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
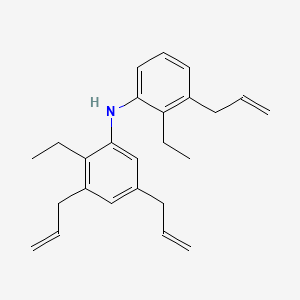
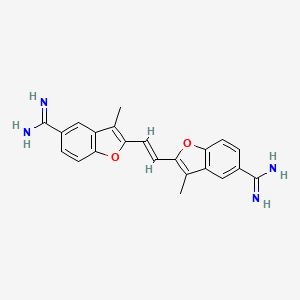

![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12720910.png)
